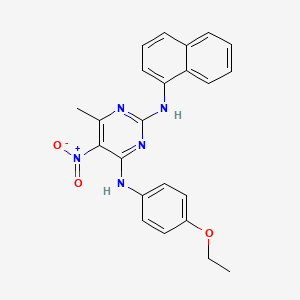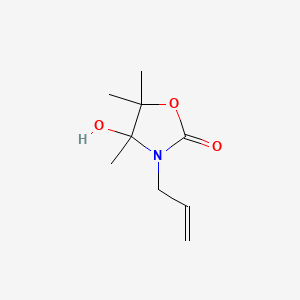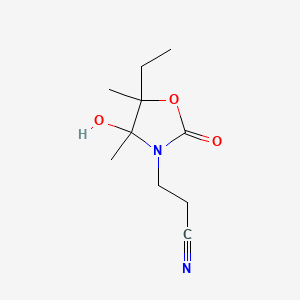![molecular formula C20H14ClFN4O5 B4290065 N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B4290065.png)
N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of benzamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of nitro groups to a benzene ring through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of chloro and fluoro groups through halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.
Amination: Formation of the amino group by reacting the halogenated benzene derivative with an amine.
Amidation: Formation of the benzamide structure by reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the nitro groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Various oxidation states of the nitro groups.
Substitution: Derivatives with different functional groups replacing the chloro and fluoro groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorophenyl)-4-aminobenzamide: Lacks the fluoro and nitro groups.
N-(3-fluoro-4-methylphenyl)-3,5-dinitrobenzamide: Lacks the chloro group.
N-(3-chlorophenyl)-3,5-dinitrobenzamide: Lacks the fluoro and amino groups.
Uniqueness
N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide is unique due to the combination of chloro, fluoro, methyl, amino, and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(3-fluoro-4-methylanilino)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O5/c1-11-5-6-15(10-16(11)22)23-19-17(25(28)29)7-12(8-18(19)26(30)31)20(27)24-14-4-2-3-13(21)9-14/h2-10,23H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKQHQXTEIFKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4289987.png)
![(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-HYDROXYETHYL)-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B4289997.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitro-2-[(4-phenoxyphenyl)amino]benzamide](/img/structure/B4290025.png)
![N-(4-chlorophenyl)-3,5-dinitro-2-[(4-sulfamoylphenyl)amino]benzamide](/img/structure/B4290030.png)
![3-(3-METHOXYPHENYL)-4-METHYL-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B4290040.png)
![3-(dimethylamino)-4-isopropenyl-3a,6a-dimethylhexahydro-2H-cyclopenta[d][1,3]oxazol-2-one](/img/structure/B4290050.png)
![5,11-dioxo-4,6,10,12-tetrathia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-8-carbonitrile](/img/structure/B4290057.png)


![3'-Amino-4',7'-dihydrospiro[1,3-dioxolane-2,1'-[4,7]ethanoisoindole]-3a',7a'-dicarbonitrile](/img/structure/B4290100.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B4290102.png)
